molecular formula C11H11ClN2S B13403066 2-(Thiophene-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine

2-(Thiophene-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine

Cat. No.: B13403066
M. Wt: 238.74 g/mol
InChI Key: ZCIBIQMQZHHZSG-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-6-methyl-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 4-Chloro-5-ethyl-6-methyl-2-(thiophen-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of thiophene derivatives with pyrimidine precursors. For instance, the Gewald reaction, which involves the reaction of a thiophene derivative with a nitrile and a carbonyl compound, can be employed to synthesize this compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-Chloro-5-ethyl-6-methyl-2-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-6-methyl-2-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiophene and pyrimidine rings allow it to bind effectively to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other thiophene-substituted pyrimidines, such as 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine . Compared to these, 4-Chloro-5-ethyl-6-methyl-2-(thiophen-2-yl)pyrimidine offers unique properties due to its specific substituents, which can enhance its biological activity and chemical stability. Other similar compounds include thiophene derivatives used in anticancer and anti-inflammatory drugs .

Properties

IUPAC Name

4-chloro-5-ethyl-6-methyl-2-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-3-8-7(2)13-11(14-10(8)12)9-5-4-6-15-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIBIQMQZHHZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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